molecular formula C10H18N4O2S B2719681 Tert-butyl (3R,4R)-3-azido-4-methylsulfanylpyrrolidine-1-carboxylate CAS No. 2470279-64-0

Tert-butyl (3R,4R)-3-azido-4-methylsulfanylpyrrolidine-1-carboxylate

Cat. No.: B2719681
CAS No.: 2470279-64-0
M. Wt: 258.34
InChI Key: RWTKCMLPBVEINX-HTQZYQBOSA-N
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Description

Tert-butyl (3R,4R)-3-azido-4-methylsulfanylpyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, an azido group, and a methylsulfanyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R,4R)-3-azido-4-methylsulfanylpyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of the pyrrolidine nitrogen, followed by the introduction of the azido and methylsulfanyl groups through nucleophilic substitution reactions. The tert-butyl group is often introduced via tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R,4R)-3-azido-4-methylsulfanylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the azido group.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl (3R,4R)-3-azido-4-methylsulfanylpyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s azido group makes it useful in bioorthogonal chemistry for labeling and tracking biomolecules.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which tert-butyl (3R,4R)-3-azido-4-methylsulfanylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. In bioorthogonal chemistry, the azido group can undergo click reactions with alkynes, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it ideal for labeling biomolecules without interfering with their natural functions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3R,4R)-3-azido-4-hydroxypyrrolidine-1-carboxylate
  • Tert-butyl (3R,4R)-3-azido-4-aminopyrrolidine-1-carboxylate
  • Tert-butyl (3R,4R)-3-azido-4-phenylsulfanylpyrrolidine-1-carboxylate

Uniqueness

Tert-butyl (3R,4R)-3-azido-4-methylsulfanylpyrrolidine-1-carboxylate is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may have different substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

tert-butyl (3R,4R)-3-azido-4-methylsulfanylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S/c1-10(2,3)16-9(15)14-5-7(12-13-11)8(6-14)17-4/h7-8H,5-6H2,1-4H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWTKCMLPBVEINX-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)SC)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)SC)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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